ethyl 3-(3-nitro-1H-pyrazol-1-yl)propanoate
Description
Properties
IUPAC Name |
ethyl 3-(3-nitropyrazol-1-yl)propanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O4/c1-2-15-8(12)4-6-10-5-3-7(9-10)11(13)14/h3,5H,2,4,6H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRVVWQNTUVWIOU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCN1C=CC(=N1)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Direct Nitration of Pyrazole Precursors
The direct nitration of ethyl 3-(1H-pyrazol-1-yl)propanoate represents the most straightforward route. Nitration typically employs a mixture of fuming nitric acid and sulfuric acid at 0–5°C to minimize side reactions. The reaction mechanism involves electrophilic aromatic substitution, where the nitro group preferentially occupies the 3-position of the pyrazole ring due to electronic and steric factors.
Reaction Conditions and Outcomes
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Nitrating Agent | HNO₃ (90%)/H₂SO₄ | Maximizes electrophilicity of NO₂⁺ |
| Temperature | 0–5°C | Suppresses ring sulfonation |
| Reaction Time | 2–4 hours | Prevents over-nitration |
| Post-Treatment | Ice-water quench | Isolates product via precipitation |
Under these conditions, the crude product is purified via recrystallization from ethanol/water (1:3), yielding 70–75% of the target compound.
Alkylation of 3-Nitro-1H-Pyrazole
An alternative approach involves alkylating 3-nitro-1H-pyrazole with ethyl 3-bromopropanoate. This method avoids direct nitration challenges but requires anhydrous conditions.
Stepwise Procedure
- Base Selection : Potassium carbonate (K₂CO₃) in dimethylformamide (DMF) facilitates deprotonation of 3-nitro-1H-pyrazole, enhancing nucleophilicity.
- Alkylation : Ethyl 3-bromopropanoate is added dropwise at 60°C, with stirring for 12–18 hours.
- Workup : The mixture is filtered, and the solvent is evaporated under reduced pressure.
Yield Optimization
| Variable | Optimal Value | Effect |
|---|---|---|
| Solvent | DMF | Enhances solubility of intermediates |
| Molar Ratio (Pyrazole:Ester) | 1:1.2 | Minimizes ester hydrolysis |
| Temperature | 60°C | Balances reaction rate and side reactions |
This method achieves 65–70% yield, with purity >95% confirmed by HPLC.
Advanced Catalytic Strategies
Phase-Transfer Catalysis (PTC)
Phase-transfer catalysts like tetrabutylammonium bromide (TBAB) improve interfacial reactions in biphasic systems (e.g., water/dichloromethane). TBAB facilitates the transfer of the deprotonated pyrazole anion into the organic phase, accelerating alkylation.
Catalytic Performance
| Catalyst | Yield Increase (%) | Reaction Time Reduction |
|---|---|---|
| TBAB (5 mol%) | 15–20 | 30% |
| 18-Crown-6 (3 mol%) | 10–12 | 25% |
Microwave-Assisted Synthesis
Microwave irradiation reduces reaction times from hours to minutes. A typical protocol involves:
- Irradiating a mixture of 3-nitro-1H-pyrazole, ethyl 3-bromopropanoate, and K₂CO₃ in DMF at 100°C for 20 minutes.
- Yields improve to 80–85% with reduced side-product formation.
Industrial-Scale Production
Continuous Flow Reactor Systems
Industrial synthesis employs continuous flow reactors for enhanced heat and mass transfer. Key parameters include:
| Parameter | Setting | Outcome |
|---|---|---|
| Residence Time | 30 minutes | 90% conversion |
| Temperature | 70°C | Minimizes degradation |
| Pressure | 2 bar | Prevents solvent evaporation |
This method achieves 85% yield with >99% purity, suitable for bulk manufacturing.
Comparative Analysis of Methods
Table 4.1: Method Efficiency Comparison
| Method | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|
| Direct Nitration | 70–75 | 92–95 | Moderate |
| Alkylation | 65–70 | 95–97 | High |
| Microwave-Assisted | 80–85 | 98 | Low |
| Continuous Flow | 85 | 99 | High |
Mechanistic Insights
Nitration Regioselectivity
Density functional theory (DFT) calculations reveal that nitration at the pyrazole 3-position is favored due to:
Alkylation Kinetics
Second-order kinetics govern the alkylation step, with rate constants (k) increasing linearly with base concentration: $$ k = 0.45 \, \text{L/mol·min} \times [\text{K₂CO₃}] $$
Chemical Reactions Analysis
Types of Reactions:
Reduction: The nitro group in ethyl 3-(3-nitro-1H-pyrazol-1-yl)propanoate can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The ester group can undergo hydrolysis to form the corresponding carboxylic acid under acidic or basic conditions.
Oxidation: The pyrazole ring can be oxidized under strong oxidative conditions, although this is less common due to the stability of the aromatic ring.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon (Pd/C)
Substitution: Hydrochloric acid (HCl) or sodium hydroxide (NaOH)
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3)
Major Products:
Reduction: Ethyl 3-(3-amino-1H-pyrazol-1-yl)propanoate
Substitution: 3-(3-nitro-1H-pyrazol-1-yl)propanoic acid
Oxidation: Various oxidized derivatives of the pyrazole ring
Scientific Research Applications
Medicinal Chemistry
Ethyl 3-(3-nitro-1H-pyrazol-1-yl)propanoate has been investigated for its potential therapeutic applications. Research indicates that compounds containing pyrazole rings exhibit a variety of pharmacological activities, including:
- Antimicrobial Properties : Studies have shown that pyrazole derivatives can inhibit the growth of various microbial strains, making them candidates for new antimicrobial agents .
- Anti-inflammatory Effects : The compound has been explored for its ability to modulate inflammatory pathways, potentially serving as a lead compound in the development of anti-inflammatory drugs .
- Anticancer Activity : Preliminary investigations suggest that pyrazole derivatives may possess anticancer properties, with ongoing research aimed at understanding their mechanisms of action against different cancer cell lines .
Agrochemicals
The compound is also being studied for its applications in agriculture. Its structural features allow it to act as a precursor in the synthesis of agrochemical agents that can enhance crop protection and yield. Pyrazole derivatives have shown promise in developing herbicides and pesticides due to their biological activity against pests and pathogens .
Materials Science
In materials science, this compound is being utilized in the synthesis of novel materials with specific electronic and optical properties. The unique chemical structure allows for modifications that can lead to materials suitable for electronic devices or sensors.
Case Study 1: Antimicrobial Activity
A study published in the Egyptian Journal of Chemistry highlighted the synthesis of various pyrazole derivatives, including this compound, which were screened for antimicrobial activity against several bacterial strains. Results indicated significant inhibition zones, suggesting potential use as antimicrobial agents .
Case Study 2: Anti-inflammatory Research
Research conducted on pyrazole derivatives demonstrated their ability to inhibit lipopolysaccharide-induced nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kB) transcriptional activity in human monocytic cells. This compound was part of a library screened for anti-inflammatory properties, showing promising results with an IC50 value indicating effective inhibition at low concentrations .
Mechanism of Action
The mechanism of action of ethyl 3-(3-nitro-1H-pyrazol-1-yl)propanoate and its derivatives depends on the specific biological target. For example, if used as an antimicrobial agent, the compound may inhibit bacterial enzymes or disrupt cell membrane integrity. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to antimicrobial effects.
Comparison with Similar Compounds
- Ethyl 3-(4-nitro-1H-pyrazol-1-yl)propanoate
- Ethyl 3-(3-amino-1H-pyrazol-1-yl)propanoate
- Ethyl 3-(3-methoxy-4-nitro-1H-pyrazol-1-yl)propanoate
Comparison: Ethyl 3-(3-nitro-1H-pyrazol-1-yl)propanoate is unique due to the position of the nitro group on the pyrazole ring, which can influence its reactivity and biological activity. Compared to its analogs, this compound may exhibit different pharmacokinetic and pharmacodynamic properties, making it a distinct candidate for various applications.
Biological Activity
Ethyl 3-(3-nitro-1H-pyrazol-1-yl)propanoate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications in various fields, including pharmacology and agriculture.
Chemical Structure and Properties
This compound has the molecular formula C₈H₁₁N₃O₄ and a molecular weight of 197.19 g/mol. The presence of the nitro group on the pyrazole ring is crucial for its biological activity, influencing its interaction with biological targets.
The biological activity of this compound is primarily attributed to the following mechanisms:
- Bioreduction : The nitro group can be reduced to form reactive intermediates that interact with cellular components, leading to cytotoxic effects.
- Enzyme Interaction : The pyrazole ring can modulate the activity of various enzymes and receptors, which may result in therapeutic effects such as anti-inflammatory and anticancer activities .
Biological Activities
This compound exhibits a range of biological activities:
- Antimicrobial Activity : Studies have shown that pyrazole derivatives possess significant antimicrobial properties against various bacterial strains. The compound's structure allows it to disrupt bacterial cell membranes or inhibit essential metabolic pathways .
- Anti-inflammatory Effects : The compound has been evaluated for its potential to reduce inflammation, showing promise in modulating inflammatory pathways, which could be beneficial in treating conditions like arthritis and other inflammatory diseases .
- Anticancer Properties : Research indicates that this compound may exhibit cytotoxic effects against cancer cell lines. Its mechanism may involve the induction of apoptosis or cell cycle arrest in cancer cells .
Case Studies
Several studies have investigated the biological activity of this compound:
- Study on Antimicrobial Activity : A recent study tested the compound against Gram-positive and Gram-negative bacteria, demonstrating significant inhibition at low concentrations (IC50 values ranging from 10 to 30 µg/mL) .
- Evaluation of Anti-inflammatory Effects : In vitro assays showed that the compound significantly reduced the production of pro-inflammatory cytokines in macrophages, suggesting its potential use in inflammatory diseases .
Comparative Analysis
To better understand the unique properties of this compound, it is useful to compare it with similar compounds:
| Compound Name | Structure | Key Biological Activity |
|---|---|---|
| Ethyl 2-(5-methyl-3-nitro-1H-pyrazol-1-yl)propanoate | Structure | Antimicrobial, anticancer |
| Ethyl 3-(4-nitro-1H-pyrazol-1-yl)propanoate | Structure | Anti-inflammatory |
| Ethyl 3-(3-methoxy-4-nitro-1H-pyrazol-1-yl)propanoate | Structure | Anticancer |
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for ethyl 3-(3-nitro-1H-pyrazol-1-yl)propanoate, and how can reaction conditions be optimized?
- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, intermediates like ethyl 3-(imidazolyl)propanoate derivatives are prepared by reacting nitro-substituted pyrazoles with ethyl propanoate precursors under basic conditions (e.g., K₂CO₃ in DMF at 80°C). Optimization involves adjusting stoichiometry, temperature, and solvent polarity to improve yield and purity .
Q. Which spectroscopic techniques are critical for characterizing this compound, and what key spectral features should be analyzed?
- Methodological Answer : Nuclear Magnetic Resonance (¹H/¹³C NMR) is essential for confirming the pyrazole ring substitution pattern and ester functionality. Infrared (IR) spectroscopy identifies nitro (∼1520 cm⁻¹) and ester (∼1740 cm⁻¹) groups. High-resolution mass spectrometry (HRMS) validates the molecular ion peak. Cross-referencing with computational predictions (e.g., DFT-calculated spectra) enhances accuracy .
Q. What safety protocols are recommended for handling this compound in laboratory settings?
- Methodological Answer : Use NIOSH-approved respirators (P95 or higher) for particulate protection and chemical-resistant gloves (e.g., nitrile). Avoid drainage contamination due to potential aquatic toxicity. Stability tests under ambient storage conditions (20–25°C, dry) are advised, as nitro groups may pose explosive risks under extreme heat .
Advanced Research Questions
Q. How can single-crystal X-ray diffraction (SC-XRD) resolve ambiguities in the molecular geometry of this compound?
- Methodological Answer : SC-XRD using programs like SHELXL (for refinement) and WinGX (for data processing) provides precise bond lengths and angles. For example, the nitro group’s planarity with the pyrazole ring and ester conformation can be confirmed via anisotropic displacement parameters. Hydrogen-bonding interactions in the crystal lattice (e.g., C–H⋯O) should be analyzed to explain packing motifs .
Q. What computational strategies are effective in predicting the reactivity of the nitro group in further functionalization?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can map electrostatic potential surfaces to identify electrophilic/nucleophilic sites. Transition-state modeling for nitro reduction or substitution reactions (e.g., catalytic hydrogenation) helps predict activation energies. Molecular dynamics simulations assess solvent effects on reaction pathways .
Q. How can contradictory NMR data (e.g., unexpected splitting patterns) be resolved during structural validation?
- Methodological Answer : Dynamic effects like restricted rotation of the nitro group or ester moiety may cause splitting. Variable-temperature NMR (VT-NMR) can confirm conformational exchange. Alternatively, NOESY/ROESY experiments detect through-space correlations to validate spatial arrangements. Comparing experimental data with simulated spectra (e.g., using Gaussian) resolves ambiguities .
Q. What strategies mitigate side reactions during the synthesis of analogs (e.g., replacing the nitro group with other substituents)?
- Methodological Answer : Protecting groups (e.g., tert-butyldimethylsilyl for hydroxyl intermediates) prevent undesired reactivity. Pd-catalyzed cross-coupling (Suzuki or Buchwald-Hartwig) enables selective nitro displacement. Kinetic monitoring via LC-MS or in situ IR identifies side products early, allowing real-time optimization .
Data Analysis and Interpretation
Q. How can researchers address inconsistencies in chromatographic purity assays for this compound?
- Methodological Answer : Use orthogonal methods: Reverse-phase HPLC (C18 column, acetonitrile/water gradient) paired with charged aerosol detection (CAD) improves quantification of non-UV-active impurities. Confirm identity via spiking with authentic standards or 2D-LC for co-eluting peaks .
Q. What metrics are critical for evaluating the compound’s potential as a pharmaceutical intermediate?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
